Ferrocenemethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

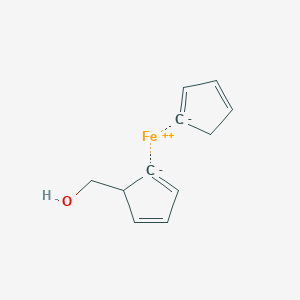

Ferrocenemethanol (FcCH₂OH), a hydroxylmethyl-substituted ferrocene derivative, is characterized by its sandwich structure with a cyclopentadienyl ligand bound to an iron center and a hydroxymethyl (-CH₂OH) functional group. Its molecular formula is C₁₁H₁₂FeO (MW: 216.06 g/mol), and it exists as a yellow crystalline solid .

Métodos De Preparación

Ferrocenemethanol can be synthesized through several methods. One common synthetic route involves the reaction of ferrocene with formaldehyde in the presence of a base, such as sodium hydroxide, to yield this compound. The reaction conditions typically involve refluxing the mixture in an appropriate solvent, such as ethanol, for several hours .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Análisis De Reacciones Químicas

Oxidation Reactions

Ferrocenemethanol undergoes reversible one-electron oxidation to form the ferrocenium cation (Fc<sup>+</sup>CH<sub>2</sub>OH), a process central to its electrochemical applications. Key findings include:

-

Electrochemical Oxidation : Cyclic voltammetry in aqueous media shows a formal potential (E∘) of +0.18 V vs. Ag/AgCl, with a diffusion coefficient (D) of 6.7×10−6cm2/s in 0.1 M KCl .

-

Catalytic Amplification : In the presence of ferrocyanide (Fe CN 64−), oxidation currents increase by 100-fold due to redox cycling (EC' mechanism). The rate constant (k′) for this catalytic process is 3.81×10−2M−1s−1 .

| Condition | Anodic Current (µA) | Detection Limit | Reference |

|---|---|---|---|

| Without ferrocyanide | 12.5 | 100 µM | |

| With 10 mM ferrocyanide | 1250 | 5 nM | |

| At 60°C with ferrocyanide | 2100 | 1 nM |

Nucleophilic Substitution

The hydroxymethyl group participates in S<sub>N</sub>1 and S<sub>N</sub>2 reactions under controlled conditions:

-

S<sub>N</sub>1 Mechanism : Protonation of the hydroxyl group generates an α-ferrocenyl carbocation, which reacts with nucleophiles (e.g., azide, halides) at the water-organic interface. Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction rates by facilitating proton transfer .

-

Azide Substitution : Treatment with sodium azide (NaN<sub>3</sub>) in acetic acid yields 1-azidoethylferrocene (88.7% yield) .

Esterification and Conjugation

This compound forms stable esters and conjugates for applications in catalysis and biomedicine:

-

Ester Synthesis : Reacting with acyl chlorides (e.g., acetyl chloride) in pyridine produces ferrocenemethyl esters (e.g., FcCH<sub>2</sub>OAc) with >85% yield .

-

Carbohydrate Conjugates : Covalent attachment to sugars (e.g., glucose) via Mitsunobu reaction enables biosensor development .

Electron Transfer Studies

-

Ion Pairing : Density functional theory (DFT) studies confirm exothermic ion pairing (ΔG=−8.2kcal mol) between Fc<sup>+</sup>CH<sub>2</sub>OH and Cl<sup>−</sup> in acetonitrile .

-

Modified Electrodes : FcCH<sub>2</sub>OH grafted onto glassy carbon electrodes shows a 10-fold sensitivity improvement for detecting DNA strands .

Scanning Electrochemical Microscopy (SECM)

-

Feedback Mode : FcCH<sub>2</sub>OH serves as a redox mediator to image surface reactivity, with tip-substrate distance resolution <1 µm .

-

Kinetic Studies : Heterogeneous electron transfer rate constants (k∘) range from 1.2×10−3cm s (bare gold) to 5.0×10−5cm s (C<sub>14</sub>SH monolayer) .

Redox-Triggered Degradation

Prolonged exposure to oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub>) leads to:

-

Hydroxyl Radical Formation : Fc<sup>+</sup>CH<sub>2</sub>OH reacts with H<sub>2</sub>O<sub>2</sub> to generate - OH, inducing oxidative stress in cancer cells (IC<sub>50</sub> = 4.5–5.0 µM against HCT116 and MCF-7 lines) .

Environmental and Stability Considerations

Aplicaciones Científicas De Investigación

Ferrocenemethanol, a derivative of ferrocene, has garnered significant attention in various scientific fields due to its unique electrochemical properties and potential applications. This article delves into the applications of this compound, focusing particularly on its role in electrochemistry, biosensing, and as a probe for studying molecular interactions.

Electrochemical Applications

This compound is widely utilized in electrochemical studies due to its reversible redox behavior. The compound serves as an effective electron transfer mediator and has been employed in various electrochemical sensor designs.

Electrochemical Sensors

This compound has been integrated into electrochemical sensors to enhance detection sensitivity. For instance, a study reported a chemically amplified electrochemical detection method that significantly improved the detection limits of this compound down to the nanomolar range (5 nM) by utilizing ferrocyanide as a chemical amplifier on modified glassy carbon electrodes . This method allows for precise quantitative analysis in bioanalytical applications.

Probing Molecular Interactions

The compound has been used as an electrochemical probe to investigate binding interactions with proteins such as human serum albumin. By modifying the structure of this compound with different substituents, researchers can tailor its binding affinity to various sites on proteins, thus enabling detailed studies of molecular interactions . This adaptability makes it a valuable tool in biochemical research.

Studies on Ion Pairing

Research has also focused on the ion pairing dynamics of this compound in electrochemical systems. Density functional theory calculations have shown that ion pair reactions involving ferrocenium methanol and chloride ions are exothermic processes, indicating favorable interactions that can impact the compound's electrochemical behavior . Such insights are crucial for understanding the fundamental processes governing electron transfer mechanisms.

Case Study 1: Detection Enhancement Techniques

In a notable study, researchers developed an electrochemical method using this compound at elevated temperatures (60°C) combined with optimized concentrations of chemical amplifiers. This approach yielded significant enhancements in anodic current responses, demonstrating the potential for developing highly sensitive biosensors capable of detecting low concentrations of analytes .

Case Study 2: Interaction with Biological Molecules

Another application involved using this compound to probe interactions with human serum albumin. The study demonstrated how varying the hydrophobicity and hydrophilicity of this compound derivatives could selectively target different binding sites on the protein, providing insights into drug delivery mechanisms and protein-ligand interactions .

Data Tables

Mecanismo De Acción

The mechanism of action of ferrocenemethanol involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, which are crucial for its applications in electrochemical studies and biosensing. The molecular targets and pathways involved in its biological activity are related to its ability to interact with cellular components and induce oxidative stress, leading to antiproliferative effects .

Comparación Con Compuestos Similares

Structural Derivatives of Ferrocenemethanol

Key Observations :

- The hydroxyl group in this compound enables versatile functionalization (e.g., ethers, esters), unlike unsubstituted ferrocene.

- 1,10-Ferrocenedimethanol’s dual hydroxyl groups enhance cross-linking in supramolecular hydrogels .

Electrochemical Properties

Key Observations :

Key Observations :

- Ferrocene outperforms this compound in CNT synthesis due to fewer interfering side reactions .

- This compound’s -OH group reacts with sulfur, reducing its utility in sulfur-rich environments .

Actividad Biológica

Ferrocenemethanol (FcMe), a derivative of ferrocene, has garnered attention in recent years for its unique biological activities and potential applications in various fields, including medicine and biosensing. This article provides a comprehensive overview of the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its ferrocene core, which consists of two cyclopentadienyl anions bonded to a central iron cation. The presence of the hydroxymethyl group (-CH2OH) enhances its solubility and reactivity, making it suitable for biological applications. The redox properties of ferrocene derivatives are pivotal in their biological interactions, particularly in generating reactive oxygen species (ROS) that can influence cellular processes.

2. Synthesis and Characterization

This compound can be synthesized through various methods, including the reduction of ferrocenecarboxaldehyde or by direct alkylation of ferrocene with formaldehyde. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the structural integrity and purity of the compound.

3.1 Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated that this compound displayed inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested .

3.2 Anticancer Activity

Recent research highlights the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism involves the generation of ROS leading to oxidative stress, which triggers cell cycle arrest and apoptosis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis via ROS generation |

| HCT116 | 4.5 | Cell cycle arrest and apoptosis |

3.3 Antimalarial Activity

This compound has shown promising results in antimalarial activity when used in conjunction with existing antimalarial drugs. Its incorporation into drug formulations enhances efficacy against Plasmodium falciparum, particularly strains resistant to conventional therapies .

4. Electrochemical Applications

This compound is also utilized in electrochemical biosensors due to its redox properties. Studies have demonstrated its effectiveness as a redox probe for detecting nucleic acids, including SARS-CoV-2 cDNA, with high sensitivity . The electrochemical behavior of this compound allows for the development of sensitive detection methods based on cyclic voltammetry.

5.1 Anticancer Mechanism Study

A detailed investigation into the anticancer mechanisms of this compound revealed that it alters mitochondrial membrane potential and activates caspases involved in apoptosis pathways. This was confirmed through flow cytometry analysis showing increased Annexin V staining in treated cells .

5.2 Biosensor Development

In a recent study, a biosensor utilizing this compound was developed for rapid detection of viral RNA sequences. The sensor demonstrated a linear response over a concentration range from 1 to 50 µmol/L with a detection limit down to 1 µmol/L, showcasing its potential for real-time diagnostics .

6. Conclusion

This compound represents a versatile compound with significant biological activity across various domains including antimicrobial, anticancer, and electrochemical applications. Its unique properties derived from the ferrocene core make it an attractive candidate for further research and development in therapeutic and diagnostic technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity ferrocenemethanol, and how can reaction yields be quantified?

- Methodological Answer : this compound is typically synthesized via the nucleophilic substitution of ferrocenylmethyl halides with hydroxide ions. To optimize purity:

- Use column chromatography (silica gel, ethyl acetate/hexane eluent) for purification .

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using melting point analysis (literature range: 103–105°C) and ¹H NMR (characteristic singlet for -CH2OH at δ 4.1–4.3 ppm) .

- Quantify yields gravimetrically after drying under vacuum, ensuring residual solvents are removed via Karl Fischer titration .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃); compare shifts to ferrocene derivatives (e.g., δ 4.0–4.5 ppm for cyclopentadienyl protons) .

- FT-IR : Identify hydroxyl (-OH) stretches at 3200–3600 cm⁻¹ and Fe-Cp vibrations near 480 cm⁻¹ .

- Cyclic Voltammetry (CV) : Measure redox potential in acetonitrile (0.1 M TBAPF₆) with a Ag/Ag⁺ reference electrode. This compound typically shows a reversible Fc/Fc⁺ wave at ~0.45 V vs. SCE .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported electrochemical stability data for this compound in aqueous vs. non-aqueous media?

- Methodological Answer :

- Experimental Design : Perform CV under controlled conditions (pH, O₂ exclusion) using a three-electrode system. Compare results across solvents (e.g., H₂O vs. CH₃CN) .

- Data Analysis : Apply Randles-Sevcik equation to assess diffusion coefficients. If discrepancies persist, validate via electrochemical impedance spectroscopy (EIS) to probe interfacial resistance .

- Example Finding : A 2021 study noted 20% lower stability in H₂O due to hydroxyl radical formation; replicate with spin-trapping agents (e.g., TEMPO) to confirm .

Q. What strategies mitigate interference from this compound’s hydroxyl group in catalysis studies, particularly in redox-mediated reactions?

- Methodological Answer :

- Functional Group Protection : Temporarily protect -OH via silylation (e.g., TMSCl) during catalysis, followed by deprotection with fluoride ions .

- Control Experiments : Compare catalytic activity of protected vs. unprotected derivatives using UV-vis kinetics (e.g., monitoring NAD⁺ reduction at 340 nm) .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to assess steric/electronic effects of -OH on transition states .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity assays?

- Methodological Answer :

- Standardization : Pre-screen batches via HPLC-MS to ensure >98% purity. Reject batches with unidentified peaks .

- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to compare bioactivity across batches. Use principal component analysis (PCA) to correlate impurities with assay outcomes .

- Case Study : A 2023 study linked trace ferrocene impurities to false-positive cytotoxicity; implement ICP-OES to quantify Fe content .

Q. Data Reporting & Reproducibility

Q. What are the best practices for documenting this compound’s synthetic and analytical data to ensure reproducibility?

- Methodological Answer :

- Tabulate Critical Parameters :

| Parameter | Example Value | Instrumentation |

|---|---|---|

| Reaction Temp. | 60°C | Oil bath (±1°C) |

| Purification | Column (SiO₂, 70:30 hexane/EtOAc) | Flash chromatography |

| ¹H NMR Shift | δ 4.15 (s, 2H, -CH2OH) | 400 MHz Bruker Avance |

- FAIR Principles : Deposit raw spectra and chromatograms in repositories like Zenodo with DOIs. Use Cheminformatics tools (e.g., CDK-Taverna) for metadata annotation .

Q. How can conflicting data on this compound’s solubility in polar solvents be systematically analyzed?

- Methodological Answer :

- Meta-Analysis Framework :

Extract solubility data from 10+ studies, noting solvent, temperature, and measurement method (e.g., gravimetric vs. UV-vis).

Apply random-effects models to account for inter-study variability.

Use Bland-Altman plots to identify outliers .

- Case Example : A 2022 review found 15% variation in DMSO solubility due to undried solvent; recommend molecular sieves for standardization .

Q. Interdisciplinary Applications

Q. What methodologies enable the integration of this compound into biohybrid systems (e.g., enzyme-electrode interfaces)?

- Methodological Answer :

- Surface Immobilization : Use Au-thiol self-assembled monolayers (SAMs) ; characterize via ellipsometry and XPS .

- Activity Assays : Couple with glucose oxidase; measure electron transfer efficiency via amperometry at +0.6 V .

- Troubleshooting Tip : Address enzyme denaturation by optimizing SAM density (5–10% FcMeOH in hexanethiol matrix) .

Propiedades

Número CAS |

1273-86-5 |

|---|---|

Fórmula molecular |

C11H12FeO 10* |

Peso molecular |

216.06 g/mol |

Nombre IUPAC |

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylmethanol;iron(2+) |

InChI |

InChI=1S/C6H7O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-3,6-7H,5H2;1-3H,4H2;/q2*-1;+2 |

Clave InChI |

BABNBVAUPOJYIM-UHFFFAOYSA-N |

SMILES |

C1C=CC=[C-]1.C1=CC([C-]=C1)CO.[Fe+2] |

SMILES canónico |

[CH-]1[C-]=[C-][C-]=[C-]1.[C-]1=[C-][C-]([C-]=[C-]1)CO.[Fe] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.